molecular formula C15H10FNO3 B6400806 3-(3-Cyano-2-fluorophenyl)-2-methoxybenzoic acid CAS No. 1261938-60-6

3-(3-Cyano-2-fluorophenyl)-2-methoxybenzoic acid

Cat. No.: B6400806
CAS No.: 1261938-60-6
M. Wt: 271.24 g/mol
InChI Key: PSOMVKILLJZENM-UHFFFAOYSA-N
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Description

3-(3-Cyano-2-fluorophenyl)-2-methoxybenzoic acid is an aromatic carboxylic acid containing a cyano and a fluorine group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Cyano-2-fluorophenyl)-2-methoxybenzoic acid typically involves the following steps:

    Nitration: The starting material, 2-methoxybenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Diazotization: The amino group is converted to a diazonium salt.

    Sandmeyer Reaction: The diazonium salt undergoes a Sandmeyer reaction to introduce the cyano group.

    Fluorination: Finally, the fluorine atom is introduced through a fluorination reaction.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and specialized catalysts to improve yield and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The aromatic ring allows for various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 3-(3-Cyano-2-fluorophenyl)-2-methoxybenzaldehyde or this compound.

    Reduction: Formation of 3-(3-Amino-2-fluorophenyl)-2-methoxybenzoic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(3-Cyano-2-fluorophenyl)-2-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory or anticancer agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Cyano-2-fluorophenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. The cyano and fluorine groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • 3-Cyano-2-fluorophenylboronic acid
  • 3-Cyano-2-fluorobenzoic acid
  • 2-Fluoro-3-methoxybenzoic acid

Comparison:

  • 3-Cyano-2-fluorophenylboronic acid: Contains a boronic acid group instead of a carboxylic acid, making it useful in Suzuki coupling reactions.
  • 3-Cyano-2-fluorobenzoic acid: Lacks the methoxy group, which can influence its reactivity and binding properties.
  • 2-Fluoro-3-methoxybenzoic acid: Lacks the cyano group, affecting its electronic properties and potential applications.

The unique combination of the cyano, fluorine, and methoxy groups in 3-(3-Cyano-2-fluorophenyl)-2-methoxybenzoic acid provides distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(3-cyano-2-fluorophenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO3/c1-20-14-11(6-3-7-12(14)15(18)19)10-5-2-4-9(8-17)13(10)16/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOMVKILLJZENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(=O)O)C2=CC=CC(=C2F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689841
Record name 3'-Cyano-2'-fluoro-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261938-60-6
Record name 3'-Cyano-2'-fluoro-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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